molecular formula C12H22N4O B12661754 Bis[[(2-aminoethyl)amino]methyl]phenol CAS No. 94031-00-2

Bis[[(2-aminoethyl)amino]methyl]phenol

Cat. No.: B12661754
CAS No.: 94031-00-2
M. Wt: 238.33 g/mol
InChI Key: CGMOQQQFLMKYAH-UHFFFAOYSA-N
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Description

Bis[[(2-aminoethyl)amino]methyl]phenol is a chemical compound with the molecular formula C12H22N4O. It is known for its unique structure, which includes both amino and phenol functional groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[[(2-aminoethyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Phenol and Formaldehyde Reaction: Phenol reacts with formaldehyde in the presence of a base to form a phenolic resin intermediate.

    Ethylenediamine Addition: The intermediate is then reacted with ethylenediamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Bis[[(2-aminoethyl)amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino groups can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Alkylated phenol derivatives.

Scientific Research Applications

Bis[[(2-aminoethyl)amino]methyl]phenol is utilized in various fields of scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in drug design.

    Industry: Employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which Bis[[(2-aminoethyl)amino]methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its amino groups can engage in hydrogen bonding and electrostatic interactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: Similar in structure but with three aminoethyl groups.

    Bis(2-aminoethyl)amine: Contains two aminoethyl groups but lacks the phenol group.

Uniqueness

Bis[[(2-aminoethyl)amino]methyl]phenol is unique due to its combination of amino and phenol functional groups, which confer distinct chemical reactivity and versatility in applications. Its ability to act as both a ligand and a biochemical probe sets it apart from other similar compounds.

Properties

CAS No.

94031-00-2

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

2,3-bis[(2-aminoethylamino)methyl]phenol

InChI

InChI=1S/C12H22N4O/c13-4-6-15-8-10-2-1-3-12(17)11(10)9-16-7-5-14/h1-3,15-17H,4-9,13-14H2

InChI Key

CGMOQQQFLMKYAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CNCCN)CNCCN

Origin of Product

United States

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